molecular formula C23H22N6O4S B609745 Omidenepag CAS No. 1187451-41-7

Omidenepag

Katalognummer B609745
CAS-Nummer: 1187451-41-7
Molekulargewicht: 478.53
InChI-Schlüssel: YHGSTSNEOJUIRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Omidenepag is a medication used for the treatment of glaucoma and ocular hypertension . It is sold under the brand name Eybelis among others . It was approved for medical use in Japan in 2018, and in the United States in September 2022 .


Synthesis Analysis

The synthesis of Omidenepag involves several steps . The process includes exposure of benzyl amine to sulfonyl chloride, followed by a Mitsunobu reaction promoted by tetramethylazodicarboxamide (TMAD). The global deprotection of the resulting compound delivers Omidenepag .


Molecular Structure Analysis

Omidenepag has a molecular formula of C23H22N6O4S . Its exact mass is 478.14 and its molecular weight is 478.530 .


Chemical Reactions Analysis

Omidenepag is involved in various chemical reactions. For instance, it is converted by hydrolysis of its isopropyl ester to the active metabolite omidenepag .


Physical And Chemical Properties Analysis

Omidenepag has a molecular formula of C23H22N6O4S . Its exact mass is 478.14 and its molecular weight is 478.530 .

Wissenschaftliche Forschungsanwendungen

  • Pharmacologic Characterization and Ocular Hypotensive Effects Omidenepag Isopropyl, a novel intraocular pressure (IOP)-lowering agent, has been studied for its pharmacologic characteristics. It is shown to be hydrolyzed in the eye to Omidenepag, a selective EP2 receptor agonist. This transformation leads to a significant ocular hypotensive effect in both normotensive and hypertensive animal models, suggesting its efficacy in managing conditions like glaucoma and ocular hypertension (Kirihara et al., 2018).

  • Impact on Human Orbital Fibroblasts Omidenepag's effects on human orbital fibroblasts (HOFs) have been evaluated using a 3D cell culture. It was observed that Omidenepag does not suppress adipogenesis in these cells, contrasting with the effects of other prostaglandin analogs. This finding is particularly relevant for understanding the drug's impact on orbital tissue and potential cosmetic side effects (Hikage et al., 2021).

  • Effects on Trabecular Meshwork and Ciliary Muscle Contraction Research has focused on Omidenepag's impact on the trabecular meshwork cells, Schlemm’s canal endothelial cells, and ciliary muscle contraction. It has been shown to inhibit TGF-β2 induced mRNA, protein, and myosin light chain phosphorylation, which affects cytoskeletal and extracellular matrix remodeling. These findings help clarify the mechanism of IOP reduction involving the conventional outflow pathway (Nakamura et al., 2021).

  • Downregulation of Extracellular Matrix Components The active form of Omidenepag Isopropyl, Omidenepag, has been studied for its effects on the mRNA expression of extracellular matrix components in human trabecular meshwork cells. It was found to downregulate several key genes, suggesting a mechanism by which the drug decreases outflow resistance and thus lowers IOP (Kumon et al., 2023).

  • Long-Term Efficacy and Safety Studies Long-term studies, like the RENGE study, have assessed the efficacy and safety of Omidenepag Isopropyl over a period of one year. These studies have demonstrated sustained IOP reduction and a generally well-tolerated safety profile in patients with open-angle glaucoma and ocular hypertension, both as monotherapy and in combination with other antiglaucoma agents (Aihara et al., 2021).

  • Comparative Studies with Other Glaucoma Agents Comparative studies have been conducted to evaluate the efficacy of Omidenepag against other glaucoma agents like latanoprost. These studies provide insights into the relative effectiveness and safety profile of Omidenepag in the treatment of primary open-angle glaucoma and ocular hypertension, highlighting its potential as a viable alternative to traditional treatments (Aihara et al., 2020).

Zukünftige Richtungen

Omidenepag is currently being studied in a postmarketing study that will run until 2022, with a target of 3,900 patients . This may reveal more detailed safety information, including risk factors for both identified safety concerns and unexpected adverse reactions .

Eigenschaften

IUPAC Name

2-[[6-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]pyridin-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c30-23(31)15-25-22-6-1-4-19(27-22)17-28(34(32,33)21-5-2-11-24-14-21)16-18-7-9-20(10-8-18)29-13-3-12-26-29/h1-14H,15-17H2,(H,25,27)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGSTSNEOJUIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omidenepag

CAS RN

1187451-41-7
Record name Omidenepag [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187451417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMIDENEPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z95F9F9LU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omidenepag
Reactant of Route 2
Reactant of Route 2
Omidenepag
Reactant of Route 3
Omidenepag
Reactant of Route 4
Reactant of Route 4
Omidenepag
Reactant of Route 5
Reactant of Route 5
Omidenepag
Reactant of Route 6
Omidenepag

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.